molecular formula C16H18N2O3 B1384994 N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide CAS No. 1020055-95-1

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Cat. No. B1384994
CAS RN: 1020055-95-1
M. Wt: 286.33 g/mol
InChI Key: UAOMOVNVRSMGOR-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide (N-AMPEB) is an organic compound that is used in drug discovery and development research. It is a building block for a variety of compounds that can be used in the synthesis of drugs and other compounds. N-AMPEB has been studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Compounds related to N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide have been synthesized and evaluated for their gastroprokinetic activity, demonstrating potent gastric emptying activity. The molecular superimposition suggested that the direction of the N-benzyl group significantly influences this activity (Morie et al., 1995).

Physical Properties and Polarizability

  • Studies have explored the molar refraction and polarizability of derivatives of this compound, specifically their antiemetic and parasympathomimetic activities. These properties were assessed through density and refractive index measurements in various solutions (Sawale et al., 2016).

Molecular Interactions and Structural Analysis

  • The molecular structure of related compounds has been determined through X-ray diffraction and DFT calculations, assessing the impact of intermolecular interactions such as dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).

Gastroprokinetic Activity

  • Further research on similar compounds has shown gastroprokinetic activity by determining their effects on gastric emptying and serotonin-4 receptor binding assays. It was found that the amide bond plays a crucial role in this activity (Kalo et al., 1995).

Agonistic Activities on Receptors

  • Novel series of derivatives have been prepared and evaluated for their 5-hydroxytryptamine 4 (5-HT4) agonistic activities. Compounds have shown effectiveness in enhancing gastric motility and emptying in animal models (Suzuki et al., 1998).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-13-6-4-5-11(9-13)16(19)18-14-10-12(17)7-8-15(14)20-2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOMOVNVRSMGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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